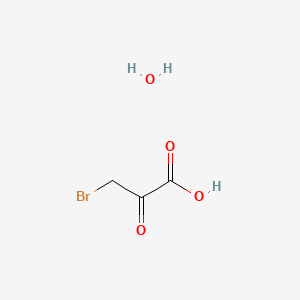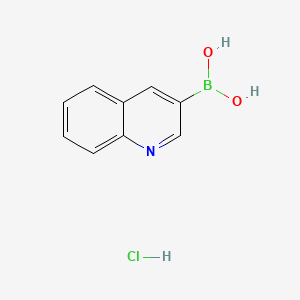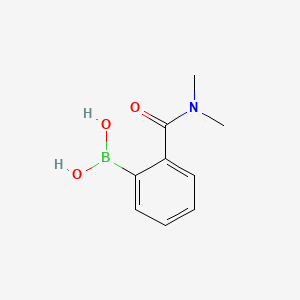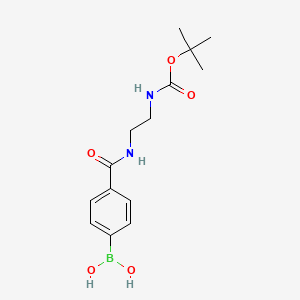
2-bromo-N-(pyrazin-2-yl)acetamide
Overview
Description
“2-bromo-N-(pyrazin-2-yl)acetamide” is a chemical compound . It is a type of heterocyclic amide .
Synthesis Analysis
Heterocyclic amides like “2-bromo-N-(pyrazin-2-yl)acetamide” can be synthesized by the reaction of heterocyclic amines with substituted phenylacetic acids in the presence of EDC.HCl as a coupling agent . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Chemical Reactions Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Scientific Research Applications
Synthesis of Pyrazine Derivatives
2-bromo-N-(pyrazin-2-yl)acetamide can be used as a starting material in the synthesis of various pyrazine derivatives . For instance, it can be used in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions .
Nonlinear Optical Properties
Pyrazine derivatives, including those synthesized from 2-bromo-N-(pyrazin-2-yl)acetamide, have been studied for their electronic and nonlinear optical properties . These properties make them potentially useful in the development of optoelectronic devices.
Drug Design and Synthesis
2-bromo-N-(pyrazin-2-yl)acetamide could potentially be used in the design and synthesis of new drugs . Pyrazine compounds have been studied for their activity against various diseases, including cancer .
Protein Tyrosine Phosphatases Pathway Research
The protein tyrosine phosphatases (PTPs) pathway is responsible for monitoring cell proliferation, diversity, migration, and metabolism . Pyrazine compounds, such as those that could be synthesized from 2-bromo-N-(pyrazin-2-yl)acetamide, could be used to study this pathway and its role in diseases like cancer .
Study of Chemical Bonding
The study of pyrazine compounds, including those derived from 2-bromo-N-(pyrazin-2-yl)acetamide, can provide insights into fundamental aspects of chemical bonding . This can contribute to our understanding of chemical reactions and the properties of molecules.
Development of Cytotoxic Agents
Pyrazine-based small molecules, which can be synthesized from 2-bromo-N-(pyrazin-2-yl)acetamide, have been studied for their cytotoxic activity . These compounds could potentially be developed into new anticancer drugs .
properties
IUPAC Name |
2-bromo-N-pyrazin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-3-6(11)10-5-4-8-1-2-9-5/h1-2,4H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCWELSTTLPNKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(pyrazin-2-yl)acetamide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride](/img/structure/B1438459.png)










